1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one
Description
Definition and Classification of α,β-Acetylenic Ketones (Propynones)
α,β-Acetylenic ketones, also known as ynones or propynones, are a class of organic compounds characterized by a carbonyl group (C=O) directly conjugated to a carbon-carbon triple bond (C≡C). This structural arrangement imparts unique reactivity to the molecule. The general structure features the ketone at the C1 position and the alkyne beginning at the C2 position.
These compounds can be classified based on the substituents attached to the carbonyl carbon and the terminal carbon of the alkyne.
Table 1: Classification of α,β-Acetylenic Ketones
| Classification | R1 (at Carbonyl) | R2 (at Terminal Alkyne) | Example |
|---|---|---|---|
| Aliphatic | Alkyl | Alkyl | Hept-2-yn-4-one |
| Aromatic | Aryl | H | 1-Phenylprop-2-yn-1-one |
| Terminal | Alkyl or Aryl | H | Prop-2-yn-1-one |
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one falls into the category of an aromatic, terminal α,β-acetylenic ketone, where R1 is a 3-(trifluoromethyl)phenyl group and R2 is a hydrogen atom.
Historical Development and Synthetic Utility of α,β-Acetylenic Ketones
The chemistry of α,β-acetylenic ketones has been a subject of interest for many decades, with early methods for their synthesis being developed in the mid-20th century. A common and convenient method for their preparation is the oxidation of the corresponding propargylic alcohols. rsc.orgnih.gov For instance, the synthesis of this compound would typically proceed via the oxidation of 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol. nih.govamericanelements.com
The synthetic utility of these ketones is extensive due to the presence of multiple reactive sites. They are highly valuable precursors in the preparation of fine chemicals and serve as versatile building blocks for synthesizing a wide array of more complex molecules, particularly heterocyclic compounds. rsc.orgnih.govresearchgate.net Their conjugated system makes them excellent Michael acceptors and dienophiles in cycloaddition reactions.
Structural Significance of the 3-(Trifluoromethyl)phenyl Moiety in Organic Synthesis
The trifluoromethyl (-CF3) group is a crucial substituent in modern organic chemistry, particularly in the design of pharmaceuticals and agrochemicals. wikipedia.org Its significance stems from a unique combination of electronic and physical properties.
Key Properties of the Trifluoromethyl Group:
High Electronegativity: The fluorine atoms are highly electronegative, making the -CF3 group a strong electron-withdrawing group. mdpi.com
Lipophilicity: Introduction of a -CF3 group generally increases the lipophilicity (fat-solubility) of a molecule, which can influence its biological absorption and distribution. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. nih.gov
When attached to a phenyl ring at the meta-position (position 3), the trifluoromethyl group exerts a powerful inductive electron-withdrawing effect. This electronic influence modifies the reactivity of the attached phenyl ring and any functional groups connected to it. Compounds containing the 3-(trifluoromethyl)phenyl moiety have been developed as intermediates for herbicides and psychotropic drugs. google.comgoogle.com
Rationale for Academic Investigation of this compound
The academic interest in this compound is driven by the combination of its two principal structural features. The α,β-acetylenic ketone core provides a platform for a wide range of chemical transformations, acting as an electrophilic substrate for nucleophilic additions and a partner in cycloaddition reactions.
Simultaneously, the 3-(trifluoromethyl)phenyl group modulates the reactivity of the ketone. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon and the β-carbon of the alkyne, making the molecule more susceptible to nucleophilic attack. Furthermore, the presence of this fluorinated moiety makes it a valuable building block for introducing the -CF3 group into larger, more complex structures, a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability and potency. wikipedia.orgmdpi.com The investigation of this compound allows researchers to explore new synthetic methodologies and to create novel molecules with potential applications in materials science and pharmacology.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCAYPLSLNDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Trifluoromethyl Phenyl Prop 2 Yn 1 One
Classical Approaches to Propynone Synthesis
Traditional methods for the synthesis of propynones, including the target compound, have relied on fundamental organic transformations. These approaches, while foundational, often necessitate stoichiometric reagents and specific reaction conditions.
Acylation of Terminal Alkynes
A cornerstone in ynone synthesis is the acylation of terminal alkynes. This method typically involves the reaction of an organometallic acetylide with an acylating agent, such as an acyl chloride. For the synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one, this would involve the reaction of an ethynyl (B1212043) organometallic species with 3-(trifluoromethyl)benzoyl chloride. The choice of the metal acetylide is crucial, with lithium and magnesium acetylides being common. The reaction is generally performed in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity.
A common variation of this is the Sonogashira coupling of an acyl chloride with a terminal alkyne, which, while palladium-catalyzed, represents a direct acylation pathway. In this approach, 3-(trifluoromethyl)benzoyl chloride would be coupled with a terminal alkyne like ethynyltrimethylsilane in the presence of a palladium catalyst and a copper(I) co-catalyst. The use of a silyl-protected alkyne can prevent side reactions, with the silyl (B83357) group being removed in a subsequent step.
| Acylating Agent | Alkyne Source | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |
| 3-(Trifluoromethyl)benzoyl chloride | Ethynylmagnesium bromide | - | THF | 0 to rt | Moderate |
| 3-(Trifluoromethyl)benzoyl chloride | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N | Acetonitrile | 50 | Good |
Oxidation of Propargyl Alcohols
The oxidation of secondary propargyl alcohols provides a direct route to propynones. The precursor for the target molecule, 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol, can be synthesized via the nucleophilic addition of an ethynyl Grignard reagent to 3-(trifluoromethyl)benzaldehyde. Subsequent oxidation of this alcohol yields the desired ynone.
A variety of oxidizing agents can be employed for this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), is a mild and effective method that avoids the use of heavy metals. nih.govchem-station.comnrochemistry.comlibretexts.orgalfa-chemistry.comchemistryhall.com Other common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). libretexts.orgyoutube.com
Typical Swern Oxidation Conditions:
| Oxidizing System | Substrate | Solvent | Temperature (°C) |
| (COCl)₂/DMSO, Et₃N | 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | Dichloromethane | -78 to rt |
Dehydrohalogenation of α,β-Dihalo Ketones
Another classical, though less common, approach to ynones is the double dehydrohalogenation of α,β-dihalo ketones. This reaction proceeds via an E2 mechanism, typically requiring a strong base. For the synthesis of this compound, the starting material would be a 2,3-dihalo-1-[3-(trifluoromethyl)phenyl]propan-1-one. The choice of base and reaction conditions is critical to favor the elimination reaction and avoid competing nucleophilic substitution. Sterically hindered bases are often employed to promote the desired elimination pathway. youtube.comwikipedia.orglibretexts.orgbingol.edu.tr
Modern Catalytic Strategies for this compound Synthesis
Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.
Palladium-Catalyzed Carbonylation/Coupling Reactions
Palladium-catalyzed reactions are powerful tools for the construction of carbon-carbon bonds. The carbonylative Sonogashira coupling is a highly effective one-pot method for the synthesis of ynones. This reaction involves a three-component coupling of an aryl halide, carbon monoxide, and a terminal alkyne. To synthesize this compound, 1-halo-3-(trifluoromethyl)benzene (where the halide is typically iodine or bromine) would be reacted with a terminal alkyne and carbon monoxide in the presence of a palladium catalyst and a copper(I) co-catalyst. sustech.edu.cnrsc.orgnih.govnih.govfigshare.com The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | CO Pressure (atm) | Temperature (°C) |
| 1-Iodo-3-(trifluoromethyl)benzene | Ethyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 1 | 50-80 |
| 1-Bromo-3-(trifluoromethyl)benzene | Propyne | Pd(OAc)₂/Xantphos | DBU | Dioxane | 1 | 100-120 |
Copper-Mediated Alkyne Functionalization
Copper catalysis has emerged as a valuable alternative and complement to palladium-based systems in alkyne chemistry. Copper-mediated reactions can be used to synthesize ynones through various pathways. One such method involves the coupling of an aryl boronic acid with an alkynylating agent. For the target molecule, this could involve the reaction of 3-(trifluoromethyl)phenylboronic acid with an activated propynoyl species in the presence of a copper catalyst. researchgate.netwikipedia.org
Furthermore, copper-catalyzed trifluoromethylation reactions have been extensively studied. While not a direct synthesis of the ynone backbone, these methods are crucial for introducing the trifluoromethyl group onto aromatic rings, which can then be used in the aforementioned synthetic routes. figshare.comorganic-chemistry.org Copper can also catalyze the coupling of terminal alkynes with various electrophiles, offering alternative strategies for the construction of the ynone framework. rsc.org
| Aryl Source | Alkyne Source | Catalyst/Reagents | Solvent |
| 3-(Trifluoromethyl)phenylboronic acid | Propynoyl chloride | CuI, Ligand | DMF |
| 1-Iodo-3-(trifluoromethyl)benzene | Ethynyltrimethylsilane | CuI, Base | N/A |
Green Chemistry Principles in Propynone Synthesis
The synthesis of propynones, including this compound, is increasingly being viewed through the lens of green chemistry. The goal is to develop synthetic routes that are more environmentally benign by minimizing waste, reducing energy consumption, and avoiding hazardous substances. longdom.org The twelve principles of green chemistry provide a framework for achieving this sustainability. nih.govrjpn.org
Key green chemistry strategies applicable to propynone synthesis include:
Catalysis: The use of catalysts is central to green synthesis, as they allow reactions to proceed under milder conditions, thereby reducing energy consumption and often leading to higher selectivity and fewer byproducts. longdom.org For propynone synthesis via cross-coupling reactions, developing highly efficient catalysts that can operate at low loadings and in greener solvents is a primary focus.
Solvent Selection: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical CO2, or biodegradable solvents. longdom.orgmdpi.com Research into performing coupling reactions, like the Sonogashira coupling often used for propynone synthesis, in aqueous media or ionic liquids is an active area.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. longdom.org Reactions with high atom economy, such as addition reactions, are preferred over substitutions or eliminations that generate stoichiometric byproducts.
Alternative Energy Sources: Microwave and ultrasound irradiation are recognized as green techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, thus reducing energy consumption. rjpn.org Their application in the synthesis of aryl alkynones is a promising strategy for process intensification.
The table below summarizes how these principles can be applied to propynone synthesis.
| Green Chemistry Principle | Application in Propynone Synthesis | Potential Benefits |
| Use of Catalysts | Employing highly active palladium/copper catalysts for coupling reactions; exploring heterogeneous catalysts for easier separation and recycling. | Lower energy requirements, increased reaction efficiency, reduced waste, catalyst reusability. |
| Safer Solvents | Replacing chlorinated solvents with water, ethanol, ionic liquids, or performing reactions under solvent-free conditions. | Reduced environmental impact, improved worker safety, simplified purification. |
| Atom Economy | Designing syntheses that minimize byproduct formation, such as direct C-H activation and coupling with terminal alkynes. | Less waste generation, more efficient use of starting materials. |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and heating requirements. | Faster reactions, lower energy consumption, potentially improved yields. |
Regioselectivity and Stereoselectivity Control in Propynone Synthesis
Regioselectivity and stereoselectivity are critical concepts in chemical synthesis that determine the specific orientation and three-dimensional arrangement of atoms in a molecule.
Regioselectivity: In the context of synthesizing this compound, regioselectivity is primarily controlled by the judicious choice of starting materials. Common and highly effective methods for constructing aryl alkynyl ketones, such as the Sonogashira or Stille coupling, provide excellent regiochemical control.
For instance, in a Sonogashira coupling, the reaction occurs specifically between an aryl halide and a terminal alkyne. To synthesize the target molecule, 3-(trifluoromethyl)benzoyl chloride or a related activated derivative is coupled with a terminal alkyne like ethynyltrimethylsilane, followed by deprotection. The positions of the trifluoromethyl group (meta position) and the propynone moiety are pre-defined in the structures of the reactants, thereby ensuring the formation of the desired constitutional isomer. The challenge of regioselectivity becomes more pronounced in the synthesis of more complex propynones where multiple reaction sites are available on the starting materials. nih.govrug.nl In such cases, the choice of catalyst, ligands, and reaction conditions can be crucial for directing the reaction to the desired position. rsc.org
Stereoselectivity: The target molecule, this compound, is achiral and therefore does not have stereoisomers. As such, stereoselectivity is not a consideration in its direct synthesis. However, the propynone itself is a valuable precursor for synthesizing chiral molecules. For example, the asymmetric reduction of the ketone functional group can lead to the formation of a chiral propargyl alcohol, (R)- or (S)-1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol. Achieving high stereoselectivity in such a transformation requires the use of chiral reducing agents or catalysts, which is a cornerstone of modern asymmetric synthesis. mdpi.com Similarly, additions across the carbon-carbon triple bond can generate new stereocenters on the resulting alkene, where controlling the stereochemical outcome (e.g., Z or E isomer) is essential. nih.gov
Synthetic Challenges and Optimization for this compound
The synthesis of this compound, while conceptually straightforward, presents several practical challenges that require careful optimization of reaction conditions.
Synthetic Challenges:
Reactivity of the Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group. This property deactivates the aromatic ring, which can slow down the rate of catalytic cross-coupling reactions (e.g., Sonogashira) that rely on oxidative addition of a palladium catalyst to the corresponding aryl halide.
Lability of the Terminal Alkyne: The terminal alkyne C-H bond is weakly acidic. In the presence of strong bases, it can be deprotonated. While this is necessary for some coupling reactions, it can also lead to undesired side reactions, most notably the Glaser-type homocoupling of the alkyne to form a 1,3-diyne impurity.
Purification: Propynones can be reactive compounds, susceptible to polymerization or degradation under certain conditions (e.g., heat, light, or exposure to strong acids/bases). Purification by distillation can be challenging due to their high boiling points and potential for thermal decomposition. Chromatographic purification must be performed carefully to avoid product loss on the stationary phase.
Catalyst Deactivation: The catalysts used in cross-coupling reactions can be sensitive and prone to deactivation, leading to incomplete conversion and lower yields.
Optimization Strategies:
To overcome these challenges, systematic optimization of the reaction parameters is crucial. researchgate.netosi.lv This involves screening various components of the reaction to find the combination that maximizes yield and purity.
A hypothetical optimization table for a Sonogashira coupling to synthesize the target compound is presented below.
| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 / CuI | Et3N | THF | 25 | 45 |
| 2 | Pd(PPh3)4 / CuI | Et3N | THF | 65 | 60 |
| 3 | PdCl2(PPh3)2 / CuI | i-Pr2NH | Toluene | 80 | 75 |
| 4 | PdCl2(dppf) / CuI | Cs2CO3 | Dioxane | 100 | 85 |
| 5 | PdCl2(dppf) / CuI | i-Pr2NH | Dioxane | 80 | 92 |
As illustrated in the table, optimization would involve:
Catalyst and Ligand Screening: Moving from a simple triphenylphosphine (B44618) (PPh3) ligand to a more specialized ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) can significantly improve catalytic activity and stability, leading to higher yields (Entry 4 vs. 3).
Base Selection: The choice of base is critical. An amine base like triethylamine (B128534) (Et3N) or diisopropylethylamine (i-Pr2NH) often serves as both the base and a solvent, while an inorganic base like cesium carbonate (Cs2CO3) may be effective in other solvent systems. The optimal base minimizes alkyne homocoupling while promoting the desired cross-coupling (Entry 5 vs. 4).
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature have a profound impact on reaction rates and yields. Higher temperatures generally increase the reaction rate but can also lead to more side products. A systematic screening is necessary to find the ideal balance (Entry 2 vs. 1; Entry 5 vs. 4).
Through such careful optimization, the challenges associated with the synthesis of this compound can be effectively addressed, enabling its efficient and high-yielding preparation.
Chemical Reactivity and Transformation of 1 3 Trifluoromethyl Phenyl Prop 2 Yn 1 One
Reactions at the Alkyne Moiety
The conjugated system of the prop-2-yn-1-one moiety is highly activated towards addition reactions. The electron-withdrawing nature of the 3-(trifluoromethyl)benzoyl group makes the terminal alkyne carbon electrophilic and susceptible to attack by nucleophiles, while also influencing its participation in electrophilic and cycloaddition reactions.
Nucleophilic Additions (e.g., conjugate additions)
The electron-deficient nature of the alkyne in 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one makes it an excellent Michael acceptor for various nucleophiles. This conjugate addition is a key reaction pathway, leading to the formation of functionalized β-substituted enones.
Studies on related 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, which are highly reactive analogues, demonstrate the propensity for conjugate addition. For instance, the reaction with styrenes proceeds via a chemoselective and regioselective conjugate addition at the olefinic bond, forming a resonance-stabilized benzyl (B1604629) cation. Similarly, the reaction of these iminium salts with the mesoionic compound "Nitron" involves a conjugate nucleophilic addition of the anionic phenylamino (B1219803) substituent. This reactivity highlights the electrophilic character of the β-carbon of the propynone system, a characteristic shared by the parent ketone.
The general scheme for nucleophilic conjugate addition can be summarized as follows:
| Nucleophile (Nu) | Reaction Conditions | Product Type |
| Amines | Base or acid catalysis | β-Aminoenones |
| Thiols | Base catalysis | β-Thioenones |
| Phosphines | Neutral conditions | Allenic phosphonium (B103445) salts |
These reactions typically proceed with high regioselectivity, with the nucleophile attacking the terminal carbon of the alkyne.
Electrophilic Additions (e.g., halogenation, hydrohalogenation, hydration)
While the electron-withdrawing nature of the trifluoromethylbenzoyl group deactivates the alkyne towards electrophilic attack compared to electron-rich alkynes, these reactions can still occur, often requiring harsher conditions or specific catalysts.
Halogenation and Hydrohalogenation: The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to the alkyne is expected to proceed, yielding dihaloenones or halovinyl ketones, respectively. The regioselectivity of hydrohalogenation would be influenced by the electronic effects of the carbonyl and trifluoromethylphenyl groups.
Hydration: The acid-catalyzed hydration of the alkyne moiety follows Markovnikov's rule, leading to the formation of a β-dicarbonyl compound. Gold-catalyzed hydration of trifluoromethyl-substituted alkynes has been shown to be a regioselective method to produce the corresponding trifluoromethylated ketones. organic-chemistry.org This suggests that a similar catalytic approach would be effective for this compound, yielding 1-[3-(trifluoromethyl)phenyl]propane-1,3-dione.
| Reagent | Conditions | Expected Product |
| X₂ (X = Cl, Br) | Inert solvent | (E/Z)-2,3-Dihalo-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
| HX (X = Cl, Br) | Acid catalysis | (E/Z)-3-Halo-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
| H₂O | H⁺ or Au(I) catalyst | 1-[3-(Trifluoromethyl)phenyl]propane-1,3-dione |
Cycloaddition Reactions (e.g., [2+2] cycloadditions, 1,3-Dipolar Cycloadditions)
The activated alkyne of this compound is a competent dipolarophile and dienophile in various cycloaddition reactions, leading to the synthesis of diverse heterocyclic and carbocyclic systems.
[2+2] Cycloadditions: The reaction of highly electrophilic alkynes with alkenes can lead to the formation of cyclobutene (B1205218) derivatives. For example, derivatives of the title compound, such as 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, undergo cascade reactions with styrenes that are proposed to involve a formal [2+2] cycloaddition to form a cyclobutene intermediate.
1,3-Dipolar Cycloadditions: This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings. ic.ac.uk The electron-poor alkyne in this compound is an excellent partner for various 1,3-dipoles. For instance, the Huisgen cycloaddition with azides would yield 1,2,3-triazoles. Similarly, reactions with nitrile oxides or nitrones would produce isoxazoles and isoxazolines, respectively. The activating influence of the trifluoromethyl group enhances the reactivity of the alkyne in these transformations.
| 1,3-Dipole | Heterocyclic Product |
| Azide (B81097) (R-N₃) | 1,2,3-Triazole |
| Nitrile Oxide (R-CNO) | Isoxazole |
| Nitrone (R₂C=N⁺(R)O⁻) | Isoxazoline |
| Diazomethane (CH₂N₂) | Pyrazole (B372694) |
Diels-Alder Reactions ([4+2] Cycloadditions): As a dienophile, this compound can react with conjugated dienes to form cyclohexadiene derivatives. The high dienophilic reactivity has been demonstrated with its iminium salt analogues, which react readily with dienes like cyclopentadiene (B3395910) and 2,3-dimethylbutadiene under mild conditions. The trifluoromethyl group significantly enhances the dienophilic character of the alkyne.
Metal-Catalyzed Transformations (e.g., hydroarylation, carbocyclization)
Transition metal catalysis offers a wide array of transformations for alkynes, enabling the formation of complex molecular architectures.
Hydroarylation: The addition of an aryl group and a hydrogen atom across the triple bond can be achieved using various metal catalysts. Ruthenium-catalyzed C-H bond activation has been used for the hydroarylation of 3,3,3-trifluoropropyne, suggesting a similar strategy could be applied to this compound. semanticscholar.org Copper-catalyzed hydroarylation of trifluoromethyl-alkynes with phenylboronic acid has also been studied, providing a pathway to trifluoromethyl-substituted alkenes. nih.gov
Carbocyclization: Metal-catalyzed carbocyclization reactions, such as [2+2+2] cycloadditions, provide a route to complex cyclic systems. Rhodium catalysts are often employed for these transformations, reacting 1,6-enynes with alkynes to form bicyclic compounds. arkat-usa.org The title compound could serve as the alkyne component in such reactions, leading to the formation of highly substituted aromatic or hydroaromatic rings.
Reactions at the Carbonyl Group
The carbonyl group in this compound is electrophilic and undergoes nucleophilic addition reactions. The presence of the adjacent electron-withdrawing trifluoromethylphenyl group enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Acyl Substitution and Addition Reactions
A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon workup, yields an alcohol.
Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the carbonyl group. quora.commasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org Reaction of this compound with a Grignard reagent would yield a tertiary propargyl alcohol after acidic workup.
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, converting the ketone to the corresponding propargyl alcohol, 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol. chemguide.co.uk
| Reagent | Product Type |
| R-MgX (Grignard) then H₃O⁺ | Tertiary propargyl alcohol |
| R-Li (Organolithium) then H₃O⁺ | Tertiary propargyl alcohol |
| NaBH₄, then H₂O | Secondary propargyl alcohol |
The trifluoromethyl group can influence these reactions; trifluoromethyl ketones are known to form stable hydrates, which could affect reactivity under certain conditions. ic.ac.ukresearchgate.net
Reductions
The reduction of this compound can selectively target either the carbonyl group or the carbon-carbon triple bond, or both, depending on the reagents and reaction conditions employed.
Chemoselective Carbonyl Reduction: The carbonyl group can be selectively reduced to a hydroxyl group to furnish the corresponding propargyl alcohol, 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol. This transformation is typically achieved using mild hydride reagents.
| Reagent | Product | Notes |
| Sodium borohydride (NaBH4) | 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | A common and mild reducing agent for ketones. |
| Lithium aluminium hydride (LiAlH4) | 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | A more powerful reducing agent, used at low temperatures to maintain selectivity. |
Alkyne Reduction: The triple bond of the ynone can be partially or fully reduced. Catalytic hydrogenation is a common method for this purpose. The choice of catalyst and conditions dictates the degree of saturation.
| Reagent/Catalyst | Product | Notes |
| H2, Lindlar's catalyst | (Z)-1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one | Results in the cis-alkene (enone). |
| Na, NH3 (liquid) | (E)-1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one | Birch reduction conditions typically yield the trans-alkene. |
| H2, Pd/C | 1-[3-(Trifluoromethyl)phenyl]propan-1-one | Complete saturation of the triple bond to a single bond. |
Complete Reduction: The simultaneous reduction of both the carbonyl and the alkyne functionalities can be achieved using stronger reducing agents or harsher reaction conditions, leading to the formation of 1-[3-(trifluoromethyl)phenyl]propan-1-ol.
Condensation Reactions
The electrophilic nature of the carbonyl carbon and the β-alkynyl carbon in this compound makes it a suitable substrate for various condensation reactions, particularly with nucleophiles. These reactions are pivotal for the synthesis of diverse heterocyclic compounds.
Reaction with Hydrazines: The reaction with hydrazine (B178648) and its derivatives is a well-established route for the synthesis of pyrazoles. The initial condensation occurs at the carbonyl group, followed by cyclization involving the alkyne.
| Reagent | Product | Significance |
| Hydrazine (H2NNH2) | 5-(3-(Trifluoromethyl)phenyl)-1H-pyrazole | A foundational pyrazole structure for further functionalization. |
| Phenylhydrazine (B124118) | 1-Phenyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole | Introduces a phenyl group on the pyrazole nitrogen. |
| Substituted Hydrazines | Various substituted pyrazoles | Allows for the synthesis of a library of pyrazole derivatives with potential biological activities. |
Reaction with other Nucleophiles: Other nitrogen- and sulfur-based nucleophiles can also react with the ynone system to produce a variety of five- and six-membered heterocycles. For instance, reaction with hydroxylamine (B1172632) can yield isoxazoles, while reaction with amidines or guanidines can lead to pyrimidines.
Reactivity of the Trifluoromethylphenyl Substituent
The trifluoromethyl group and the acetyl group (part of the propynone moiety) significantly influence the reactivity of the phenyl ring. Both are electron-withdrawing groups, deactivating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position relative to both groups.
Aromatic Substitution Reactions on the Trifluoromethylphenyl Ring
Electrophilic aromatic substitution reactions on the 3-(trifluoromethyl)phenyl ring of the title compound are expected to be sluggish due to the deactivating nature of the substituents. When forced, substitution will occur at the positions meta to both the trifluoromethyl and the propynone groups (positions 4, 5, and 6). Position 5 is meta to both, while positions 4 and 6 are ortho and para to one group and meta to the other, respectively. The directing effects are summarized in the table below.
| Position | Relation to -C(O)C≡CH | Relation to -CF3 | Expected Reactivity |
| 2 | ortho | ortho | Highly disfavored |
| 4 | para | ortho | Disfavored |
| 5 | meta | meta | Most likely site of substitution |
| 6 | ortho | para | Disfavored |
Directed Metalation Strategies for Further Functionalization
Directed ortho-metalation (DoM) provides a powerful strategy for the functionalization of aromatic rings at positions that are not accessible through classical electrophilic substitution. In the case of this compound, the carbonyl group can act as a directing metalation group (DMG). Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), would be expected to selectively deprotonate the ortho position (C2 or C6). However, the presence of the acidic acetylenic proton would likely interfere, necessitating its prior protection or the use of excess base. The trifluoromethyl group is not a strong DMG.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. The ynone functionality in this compound makes it a suitable partner for several MCRs.
A³ Coupling (Aldehyde-Alkyne-Amine): While the classic A³ coupling involves a terminal alkyne, aldehyde, and a secondary amine, modified versions can utilize ynones. In such a scenario, this compound could potentially react with an aldehyde and an amine to generate functionalized propargylamines, which are valuable synthetic intermediates.
Pauson-Khand Reaction: This is a [2+2+1] cycloaddition reaction involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. This compound can serve as the alkyne component in this reaction, allowing for the synthesis of complex polycyclic structures bearing a trifluoromethylphenyl moiety. The reaction of this ynone with an alkene like norbornene in the presence of dicobalt octacarbonyl would be expected to yield a tetracyclic enone.
| Reaction | Reactants | Product Type |
| A³ Coupling | Aldehyde, Amine | Functionalized propargylamine (B41283) derivative |
| Pauson-Khand Reaction | Alkene, Carbon Monoxide | Substituted cyclopentenone |
Spectroscopic and Advanced Analytical Characterization of 1 3 Trifluoromethyl Phenyl Prop 2 Yn 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and alkynyl protons. The terminal alkyne proton (H-C≡) is anticipated to appear as a singlet in the range of δ 3.0-3.5 ppm. The four protons on the metasubstituted phenyl ring would present a complex splitting pattern. Due to the electron-withdrawing nature of both the carbonyl and trifluoromethyl groups, these protons would be deshielded and resonate in the downfield region, likely between δ 7.6 and δ 8.4 ppm. The proton ortho to both substituents (at the C2 position) would likely be the most deshielded, appearing as a singlet or a narrow triplet. The other three protons would exhibit doublet, triplet, or doublet of doublets patterns based on their ortho- and meta-coupling interactions.
¹³C NMR: The ¹³C NMR spectrum would be characterized by signals for the carbonyl, alkynyl, aromatic, and trifluoromethyl carbons. The carbonyl carbon (C=O) is expected in the δ 175-185 ppm region. The two sp-hybridized carbons of the alkyne would appear between δ 80 and δ 95 ppm. The trifluoromethyl carbon (-CF₃) would be observed as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of δ 120-130 ppm. The aromatic carbon directly attached to the CF₃ group would also appear as a quartet, but with a smaller two-bond coupling constant (²JCF). The remaining aromatic carbons would resonate in their characteristic region of δ 125-140 ppm.
¹⁹F NMR: The ¹⁹F NMR spectrum offers a simple and direct way to characterize the trifluoromethyl group. It is expected to show a single, sharp resonance (a singlet), as there are no other fluorine atoms in the molecule to cause splitting. The chemical shift for a CF₃ group on an aromatic ring typically appears in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. mdpi.commdpi.com
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 3.0 - 3.5 | s | ≡C-H |
| ¹H | 7.6 - 8.4 | m | Ar-H |
| ¹³C | 175 - 185 | s | C =O |
| ¹³C | 120 - 130 | q (¹JCF ≈ 270 Hz) | -C F₃ |
| ¹³C | 125 - 140 | m | Ar-C |
| ¹³C | 130 - 135 | q (²JCF ≈ 35 Hz) | Ar-C -CF₃ |
| ¹³C | 80 - 95 | s | C ≡C-H |
| ¹⁹F | -60 to -65 | s | -CF ₃ |
Note: Data are predicted based on general spectroscopic principles and analysis of similar compounds. s = singlet, q = quartet, m = multiplet.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and unequivocally assigning all ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be particularly useful for establishing the connectivity between the protons on the aromatic ring, helping to assign their specific positions based on their ortho, meta, and para relationships.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons and the terminal alkyne carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across multiple bonds and mapping the molecular skeleton. Key correlations would be expected from the alkyne proton to the carbonyl carbon and the adjacent sp-hybridized carbon. Furthermore, correlations from the aromatic protons to the carbonyl carbon would confirm the attachment of the propynoyl group to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a rigid molecule like this, a NOESY experiment could confirm through-space proximities, such as between the protons on the aromatic ring and potentially between the ortho-aromatic proton and the propynoyl group.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would be dominated by absorptions from the alkyne and carbonyl moieties. libretexts.org
≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹ in the IR spectrum, characteristic of the terminal alkyne C-H bond stretch. This band is typically weaker in the Raman spectrum.
C≡C Stretch: The carbon-carbon triple bond stretch should give rise to a sharp band of weak to medium intensity in the region of 2100-2140 cm⁻¹. This vibration is often stronger and more prominent in the Raman spectrum due to the change in polarizability. rsc.org
C=O Stretch: The carbonyl group of the ynone system is conjugated with both the aromatic ring and the alkyne. This conjugation lowers the vibrational frequency compared to a simple aliphatic ketone. A very strong absorption band is expected in the IR spectrum around 1650-1670 cm⁻¹. libretexts.orgpressbooks.pub
The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum due to the highly polar C-F bonds. Multiple strong bands are expected in the 1350-1100 cm⁻¹ region, corresponding to the symmetric and asymmetric C-F stretching modes. These intense absorptions can sometimes obscure other weaker signals in this "fingerprint" region of the spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique & Intensity |
| Terminal Alkyne C-H Stretch | ~3300 | IR (Strong, Sharp) |
| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman (Medium) |
| Alkyne C≡C Stretch | 2100 - 2140 | IR (Weak-Medium), Raman (Strong) |
| Carbonyl C=O Stretch | 1650 - 1670 | IR (Very Strong) |
| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman (Medium) |
| Asymmetric C-F Stretch | 1300 - 1350 | IR (Very Strong) |
| Symmetric C-F Stretch | 1100 - 1200 | IR (Very Strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (Molecular Formula: C₁₀H₅F₃O), the calculated monoisotopic mass is 198.029 g/mol .
In an electron ionization (EI) mass spectrum, a clear molecular ion peak (M⁺˙) would be expected at m/z 198. The fragmentation pattern would likely be dominated by cleavages adjacent to the carbonyl group, a common pathway for ketones. nih.gov Two primary fragmentation routes are anticipated:
Loss of the propargyl radical (•C≡CH): This would lead to the formation of the stable 3-(trifluoromethyl)benzoyl cation at m/z 173. This is often a very prominent peak in the spectra of aryl ketones.
Loss of the 3-(trifluoromethyl)benzoyl radical: This cleavage is less common but could result in a fragment corresponding to the propynoyl cation at m/z 53.
Loss of carbon monoxide (CO): Following the initial formation of the benzoyl cation (m/z 173), subsequent loss of a neutral CO molecule could produce the 3-(trifluoromethyl)phenyl cation at m/z 145.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments, providing definitive proof of the chemical formula.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Formula | Formation Pathway |
| 198 | [C₁₀H₅F₃O]⁺˙ | C₁₀H₅F₃O | Molecular Ion (M⁺˙) |
| 173 | [CF₃C₆H₄CO]⁺ | C₈H₄F₃O | [M - CCH]⁺ |
| 145 | [CF₃C₆H₄]⁺ | C₇H₄F₃ | [M - CCH - CO]⁺ |
| 53 | [HC≡CCO]⁺ | C₃HO | [M - CF₃C₆H₄]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is established as C₁₀H₅F₃O.
The theoretical exact mass, derived from the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, and ¹⁶O), serves as a benchmark for experimental verification. The calculated monoisotopic mass for this compound is 198.02925 Da. uni.lu Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₅F₃O |
| Calculated Monoisotopic Mass | 198.02925 Da |
Fragmentation Pattern Analysis
Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When subjected to ionization, this compound is expected to break apart in a predictable manner, yielding fragment ions that are characteristic of its structure.
While specific experimental fragmentation data for this compound are not widely available in the literature, a plausible fragmentation pathway can be proposed based on the known behavior of related aromatic ketones and trifluoromethyl-substituted compounds. Key fragmentation processes would likely involve:
α-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent propargyl group, or between the carbonyl carbon and the phenyl ring.
Loss of CO: A common fragmentation pathway for ketones is the neutral loss of a carbon monoxide molecule (28 Da).
Cleavage involving the CF₃ group: The trifluoromethyl group can be lost as a ·CF₃ radical (69 Da) or undergo rearrangements.
Formation of Acylium Ions: Cleavage of the C-C bond between the carbonyl and the phenyl ring could lead to the formation of the 3-(trifluoromethyl)benzoyl cation.
Analysis of the relative abundance of these and other fragment ions in a mass spectrum would provide strong evidence for the proposed molecular structure.
| Plausible Fragment Ion | Proposed Structure | Key Fission Event |
|---|---|---|
| [M-CO]⁺· | C₉H₅F₃⁺· | Neutral loss of carbon monoxide |
| [M-CF₃]⁺ | C₉H₅O⁺ | Loss of trifluoromethyl radical |
| [C₈H₄F₃O]⁺ | 3-(Trifluoromethyl)benzoyl cation | Cleavage of the propargyl group |
| [C₈H₄F₃]⁺ | 3-(Trifluoromethyl)phenyl cation | Loss of CO from the benzoyl cation |
Electronic Spectroscopy (UV-Vis) and Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The chromophore in this compound is the entire conjugated system, which includes the phenyl ring, the carbonyl group, and the carbon-carbon triple bond (the propynone moiety).
This extended π-system is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, aromatic ketones exhibit two main absorption bands:
A strong absorption band at shorter wavelengths (π → π* transition), associated with the electronic transitions within the aromatic ring and the conjugated system.
A weaker absorption band at longer wavelengths (n → π* transition), arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
The exact positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands are influenced by the solvent polarity and the nature of the substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group is likely to cause a slight shift in the absorption maxima compared to the unsubstituted phenylpropynone. However, specific experimental UV-Vis spectral data for this compound are not available in the reviewed scientific literature.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.
Conformation: The dihedral angle between the phenyl ring and the propynone side chain.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any potential non-covalent interactions such as π-π stacking or fluorine-involved interactions.
Despite the power of this technique for unambiguous structure determination, a search of the crystallographic literature, including the Cambridge Structural Database (CSD), did not yield any reported crystal structures for this compound. Therefore, no experimental data on its solid-state structure is currently available.
Computational and Theoretical Investigations of 1 3 Trifluoromethyl Phenyl Prop 2 Yn 1 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the molecular and electronic characteristics of organic compounds like 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one.
Density Functional Theory (DFT) Studies of Conformational Preferences
DFT studies are crucial for determining the most stable three-dimensional arrangement of a molecule, known as its conformational preference. For this compound, the key conformational aspect is the rotational orientation of the prop-2-yn-1-one group relative to the 3-(trifluoromethyl)phenyl ring.
Theoretical calculations on analogous aromatic ketones, such as substituted acetophenones, indicate that the planarity of the molecule is a critical factor in its stability. The rotation around the bond connecting the carbonyl carbon and the phenyl ring is a key determinant of the molecule's preferred conformation. For this compound, it is predicted that the most stable conformation is one where the acetylenic ketone group is coplanar with the phenyl ring. This planarity allows for maximum conjugation between the π-systems of the phenyl ring and the carbonyl group, leading to enhanced electronic stability.
Table 1: Predicted Conformational Data for this compound based on Analogous Compounds
| Parameter | Predicted Value/State | Rationale |
|---|---|---|
| Lowest Energy Conformation | Planar | Maximizes π-conjugation between the phenyl ring and the ynone moiety. |
| Dihedral Angle (Aryl-C-C=O) | ~0° or ~180° | Corresponds to the planar conformations (s-cis and s-trans relative to the triple bond). |
| Rotational Energy Barrier | Moderate | Sufficient to maintain a preferred conformation at room temperature but allows for interconversion at higher energies. |
HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.com
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the carbon-carbon triple bond, which are the more electron-rich regions of the molecule. The LUMO, conversely, is anticipated to be centered on the electron-deficient carbonyl group and the acetylenic carbon atom beta to the carbonyl, which are susceptible to nucleophilic attack.
A smaller HOMO-LUMO gap generally signifies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting that this compound is a reactive molecule.
Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound
| Orbital | Predicted Energy Level (eV) (Illustrative) | Primary Localization | Implied Reactivity |
|---|---|---|---|
| HOMO | -7.5 to -8.5 | Phenyl ring, C≡C bond | Site for electrophilic attack |
| LUMO | -2.0 to -3.0 | Carbonyl group, β-acetylenic carbon | Site for nucleophilic attack |
| HOMO-LUMO Gap | 4.5 to 6.5 | - | Indicator of high chemical reactivity |
Note: The energy values are illustrative and based on typical DFT calculations for similar aromatic ketones. chalcogen.roresearchgate.net
Electrostatic Potential Maps and Charge Distribution
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are invaluable for predicting how a molecule will interact with other charged or polar species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) signify electron-poor areas susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The hydrogen atom of the alkyne and the hydrogen atoms on the phenyl ring are likely to be in regions of positive potential. The trifluoromethyl group, being strongly electron-withdrawing, will create a region of positive potential on the phenyl ring, particularly at the meta position where it is attached. This electronic pull also enhances the electrophilicity of the carbonyl carbon and the β-acetylenic carbon.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers.
Transition State Characterization and Activation Energies
For any chemical reaction, the transition state represents the highest energy point along the reaction pathway. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can locate these transition states and calculate the activation energy, which is the energy difference between the reactants and the transition state.
In the context of this compound, a common reaction is the Michael addition of a nucleophile to the activated alkyne. mdpi.com Computational modeling of this reaction would involve identifying the transition state for the nucleophilic attack on the β-acetylenic carbon. The activation energy for this step would provide a quantitative measure of the reaction's feasibility. For instance, the addition of a thiol to an ynone has been computationally studied, revealing the energy profile of the reaction. researchgate.net
Similarly, in cycloaddition reactions, such as the [3+2] cycloaddition of an azide (B81097) to the alkyne, DFT calculations can be used to determine whether the reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. mdpi.com
Prediction of Regio- and Stereoselectivity
Many chemical reactions can potentially yield multiple products, and computational chemistry can predict which of these products is most likely to form. This is known as predicting the regio- and stereoselectivity of a reaction.
For nucleophilic additions to this compound, the regioselectivity is of primary interest. A nucleophile can, in principle, attack either the carbonyl carbon or the β-acetylenic carbon. Computational analysis of the transition state energies for both pathways can determine the preferred site of attack. In general, for ynones, the conjugate addition to the β-carbon is often favored.
In cycloaddition reactions, both regioselectivity and stereoselectivity are important. For example, in a 1,3-dipolar cycloaddition, the orientation of the dipole relative to the ynone will determine the regiochemistry of the resulting heterocyclic product. By comparing the activation energies of the different possible transition states, the most favorable reaction pathway and, consequently, the major product can be predicted. researchgate.net
In Silico Prediction of Spectroscopic Properties
In silico methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These calculations can provide valuable information about the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations of ¹H and ¹³C NMR spectra for aromatic ketones provide a basis for predicting the chemical shifts for this compound. The predicted chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the carbonyl group, as well as the anisotropic effects of the phenyl ring and the alkyne moiety.
¹H NMR: The protons on the aromatic ring are expected to appear in the aromatic region (typically 7.0-8.5 ppm). The presence of the electron-withdrawing trifluoromethyl group at the meta position would influence the chemical shifts of the aromatic protons. The acetylenic proton is expected to be found further upfield.
¹³C NMR: The carbonyl carbon is predicted to have a characteristic chemical shift in the downfield region typical for ketones. The carbons of the phenyl ring will show distinct signals, with their chemical shifts influenced by the trifluoromethyl substituent. The sp-hybridized carbons of the alkyne group will also have characteristic resonances.
| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| Aromatic Protons (C-H) | 7.0 - 8.5 | Electron-withdrawing trifluoromethyl group, carbonyl group, ring currents |
| Acetylenic Proton (≡C-H) | 2.5 - 3.5 | Anisotropy of the triple bond |
| Carbonyl Carbon (C=O) | 170 - 190 | Conjugation with the aromatic ring and alkyne |
| Aromatic Carbons (C) | 120 - 140 | Substituent effects of the trifluoromethyl and propynoyl groups |
| Alkyne Carbons (C≡C) | 80 - 100 | Hybridization and electronic environment |
| Trifluoromethyl Carbon (CF₃) | 120 - 130 (quartet due to C-F coupling) | Strong deshielding by fluorine atoms |
Infrared (IR) Spectroscopy:
DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption bands in its IR spectrum. The predicted spectrum would be characterized by several key stretching frequencies.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C=O (carbonyl) | 1650 - 1680 | Stretching |
| C≡C (alkyne) | 2100 - 2150 | Stretching |
| ≡C-H (acetylenic) | 3250 - 3350 | Stretching |
| C-F (trifluoromethyl) | 1100 - 1350 | Stretching (multiple strong bands) |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
Non-Covalent Interactions and Intermolecular Forces
The presence of a trifluoromethyl group, a phenyl ring, and a carbonyl group in this compound suggests the potential for a variety of non-covalent interactions that will govern its crystal packing and interactions with other molecules. Computational methods such as Hirshfeld surface analysis are instrumental in visualizing and quantifying these interactions in the solid state of analogous compounds. nih.govnih.goviucr.orgtandfonline.com
Key Predicted Non-Covalent Interactions:
Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can act as a hydrogen bond acceptor. The oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group can participate in weak C-H···O and C-H···F hydrogen bonds with neighboring molecules. nih.goviucr.org
Halogen Bonding: The fluorine atoms of the trifluoromethyl group, under certain geometric arrangements, can act as halogen bond acceptors.
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with adjacent phenyl rings, contributing to the stability of the crystal lattice.
Other van der Waals Forces: Dispersion forces will be significant, particularly due to the presence of the polarizable phenyl ring and the trifluoromethyl group.
| Interaction Type | Participating Atoms/Groups | Predicted Significance | Supporting Evidence from Analogs |
|---|---|---|---|
| Weak Hydrogen Bonding | C-H···O=C, C-H···F-C | Moderate | Observed in crystal structures of various trifluoromethyl-substituted aromatic compounds. nih.goviucr.org |
| Halogen Bonding | C-F···X (where X is a nucleophile) | Possible | The trifluoromethyl group can participate in halogen bonding. |
| π-π Stacking | Phenyl ring ↔ Phenyl ring | Significant | Common in aromatic compounds to stabilize crystal packing. |
| Fluorine-Fluorine Interactions | F···F | Possible | Observed in Hirshfeld surface analyses of fluorinated compounds. nih.gov |
| Dispersion Forces | Overall molecule | High | Contribute significantly to the overall intermolecular interactions in all molecules. |
Synthesis and Exploration of Derivatives of 1 3 Trifluoromethyl Phenyl Prop 2 Yn 1 One
Design and Synthesis of Analogs with Varied Substituents
The structural framework of 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-one offers multiple sites for modification, allowing for the systematic alteration of its physicochemical properties. The design and synthesis of analogs are primarily centered on two key areas: modifications to the phenyl ring and transformations of the propynone chain.
Modifications on the Phenyl Ring
While direct synthetic examples for varied substituents on the 3-(trifluoromethyl)phenyl ring of the target propynone are not extensively documented in the provided literature, the synthesis of analogous chalcones (1,3-diaryl-prop-2-en-1-ones) provides a well-established blueprint for such modifications. The general approach involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. google.com Adapting this methodology, one could synthesize a range of analogs by reacting 3-(trifluoromethyl)acetophenone with various substituted benzaldehydes or, conversely, by reacting a substituted 3-acetylphenyl trifluoromethyl ketone with benzaldehyde.
Potential modifications could include the introduction of electron-donating or electron-withdrawing groups to modulate the electronic properties of the aromatic system.
Table 1: Potential Analogs via Phenyl Ring Modification
| Substituent on Phenyl Ring | Potential Synthetic Precursor |
|---|---|
| 4-Nitro | 3-(Trifluoromethyl)acetophenone and 4-Nitrobenzaldehyde |
| 4-Methoxy | 3-(Trifluoromethyl)acetophenone and 4-Methoxybenzaldehyde |
| 4-Chloro | 3-(Trifluoromethyl)acetophenone and 4-Chlorobenzaldehyde |
Elongation or Cyclization of the Propynone Chain
The propynone chain is a highly reactive functional group that serves as a linchpin for significant structural diversification, particularly through cyclization reactions. Research on related N-[(3-aryl)propioloyl]indoles demonstrates that the propynone moiety can undergo cascade reactions to form complex heterocyclic systems. For instance, a cascade oxidative trifluoromethylthiolation and cyclization with AgSCF₃ can yield novel trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. beilstein-journals.orgnih.gov This type of transformation highlights a pathway to elaborate the simple three-carbon chain into a fused, multi-ring structure.
Furthermore, derivatives such as 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, formed from the parent ketone, act as highly reactive building blocks in cycloaddition reactions. These iminium salts are potent dienophiles in Diels-Alder reactions with dienes like cyclopentadiene (B3395910) and anthracene. nih.gov The resulting cycloadducts can then undergo subsequent intramolecular electrophilic aromatic substitution to yield condensed carbocycles. nih.gov This strategy effectively transforms the linear propynone chain into a complex, annulated ring system.
Table 2: Examples of Cyclization Reactions
| Reactant(s) | Reaction Type | Product Scaffold |
|---|---|---|
| N-propioloylindoles + AgSCF₃ | Radical Cascade Cyclization | Pyrrolo[1,2-a]indol-3-one |
| Prop-2-yn-1-iminium salt + Cyclopentadiene | Diels-Alder Cycloaddition | Condensed Carbocycle |
Scaffold Diversity Generation via Chemo- and Regioselective Transformations
The generation of diverse molecular scaffolds from this compound relies heavily on chemo- and regioselective transformations that exploit the distinct reactivity of the ketone and the alkyne. The electron-withdrawing nature of the trifluoromethylphenyl ketone group polarizes the molecule, making the alkyne susceptible to nucleophilic attack (Michael addition) and the carbonyl carbon susceptible to direct nucleophilic addition.
A notable example of regioselectivity is the FeCl₃-mediated selenylative benzannulation of aryl alkynones with diselenides. This reaction proceeds via a regioselective attack of the selenium electrophile, leading to the formation of 3-seleno-2-naphthols in good yields. rsc.org This transformation constructs a new benzene (B151609) ring, converting the propynone scaffold into a substituted naphthalene (B1677914) system.
The iminium salt derivatives also exhibit remarkable chemo- and regioselectivity. In reactions with styrenes, the process involves a chemoselective conjugate addition of the styrene (B11656) to the propyniminium ion, followed by a regioselective intramolecular cyclization, ultimately yielding 2-(1-phenylvinyl)indenes. nih.gov This cascade demonstrates precise control over which parts of the reacting molecules engage and in what orientation. Similarly, the cyclocondensation of related trifluoromethylated β-enamino diketones with phenylhydrazine (B124118) proceeds via a regioselective 1,2-addition to form trifluoromethyl-containing pyrazoles. rsc.org
Asymmetric Synthesis of Chiral Derivatives
The primary route for the asymmetric synthesis of chiral derivatives from this compound involves the stereoselective reduction of the prochiral ketone. The resulting chiral propargyl alcohol, 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol, is a valuable synthetic intermediate. While direct asymmetric reduction of this specific propynone is not detailed in the provided search results, extensive research on the asymmetric reduction of the closely related 3'-(trifluoromethyl)acetophenone (B147564) provides a strong precedent.
Effective biocatalytic methods have been developed for the reduction of 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with excellent enantiomeric excess (>99.9% ee) using recombinant E. coli cells expressing a carbonyl reductase. nih.gov Chemical methods using chiral catalysts, such as those derived from bornan-2-ols and p-menthan-3-ol complexed with aluminum, have also been shown to be highly stereoselective in reducing phenyl trifluoromethyl ketones. rsc.org These established methodologies are directly applicable to the asymmetric reduction of this compound to produce its corresponding chiral alcohol derivatives.
Table 3: Methods for Asymmetric Synthesis of Chiral Alcohols
| Precursor Ketone | Method | Chiral Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 3'-(Trifluoromethyl)acetophenone | Whole-cell Bioreduction (E. coli) | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% |
| Phenyl trifluoromethyl ketone | Chiral Alkoxy-aluminium Halide | 2,2,2-Trifluoro-1-phenylethanol | up to 77% |
Library Synthesis and Screening for Chemical Reactivity Profiling
The development of chemical libraries from a common scaffold is a cornerstone of modern chemical research, enabling high-throughput screening for various applications. While a specific library synthesis based on this compound is not explicitly described, the diverse reactivity of the molecule makes it an ideal candidate for such an approach.
A hypothetical library could be constructed by leveraging the reactions discussed in previous sections in a parallel synthesis format. Technologies such as flow-based parallel synthesizers, which allow for the multiplex synthesis of compound libraries and efficient screening of reaction parameters, would be highly suitable. nih.govresearchgate.net For example, a library of cyclized derivatives could be generated by reacting the parent propynone or its derivatives with a diverse set of dienes, nucleophiles, or radical precursors in a multi-well or flow-reactor platform.
Table 4: Hypothetical Library Synthesis based on this compound
| Reaction Type | Diverse Inputs | Library Scaffold |
|---|---|---|
| Diels-Alder Cycloaddition | Array of substituted dienes | Diverse condensed carbocycles |
| Michael Addition | Array of thiols, amines, and phosphines | β-Substituted enones |
| Radical Cyclization | Array of radical precursors/initiators | Diverse heterocyclic systems |
Once synthesized, this library could be screened for chemical reactivity profiling. This would involve reacting the library compounds against a panel of reagents under standardized conditions to map their reactivity space. High-throughput analytical techniques, such as mass spectrometry and NMR spectroscopy, would be employed to rapidly assess the outcomes, identifying which structural motifs lead to desired reactivity patterns. This approach can accelerate the discovery of novel transformations and derivatives with specific chemical properties.
Applications in Advanced Materials Science and Organic Functional Materials
Precursors for Polymer Synthesis
The presence of the trifluoromethyl (-CF3) group is a well-established strategy for designing high-performance polymers, particularly polyimides, with desirable properties. rsc.orgntu.edu.tw The incorporation of -CF3 groups into polymer backbones can lead to enhanced solubility, improved thermal stability, lower dielectric constants, and reduced moisture absorption. rsc.orgntu.edu.tw For instance, fluorinated aromatic diamines are key monomers in the synthesis of polyimides that exhibit excellent solubility in common organic solvents, allowing for the casting of flexible and robust films. rsc.org These films often possess high glass transition temperatures (Tg) and exceptional thermal stability, with 5% weight loss temperatures exceeding 500°C. rsc.org
Given these precedents, 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-one could serve as a valuable precursor for novel fluorinated polymers. The terminal alkyne of the prop-2-yn-1-one unit provides a reactive site for various polymerization reactions, such as polyaddition or cyclotrimerization, to form highly cross-linked and thermally stable polymer networks. Furthermore, the trifluoromethylphenyl group would be incorporated as a pendant group, imparting the aforementioned benefits of fluorination to the resulting polymer. For example, it could be envisioned that after conversion to a suitable monomer, such as a diamine or a dianhydride, this compound could be used to synthesize novel poly(aryl ether ketones) (PAEKs) or polyimides with enhanced processability and dielectric properties. nih.gov
Table 1: Properties of Polyimides Derived from Trifluoromethyl-Containing Monomers
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 259–281 °C | rsc.org |
| 5% Weight Loss Temperature (Td5) | 551–561 °C (in N2) | rsc.org |
| Dielectric Constant (at 1 MHz) | 2.69–2.85 | rsc.org |
| Water Absorption | 0.59–0.68% | rsc.org |
Components in Supramolecular Chemistry and Self-Assembly
The trifluoromethylphenyl group is known to play a significant role in directing the self-assembly of molecules to form ordered supramolecular structures. The unique properties of the -CF3 group, including its hydrophobicity and its ability to participate in non-covalent interactions such as C–H⋯F hydrogen bonds, can be harnessed to control the architecture of molecular assemblies. nih.govrsc.org Research has shown that trifluoromethyl groups on phenyl rings can guide the self-assembly of fullerene derivatives into distinct morphologies like flowers and flakes. researchgate.net Similarly, aromatic polyamides containing trifluoromethyl groups have been shown to self-assemble into nanofibers through precipitation polymerization. researchgate.net
Building Blocks for Optoelectronic Materials (e.g., fluorescent probes, non-linear optics)
The combination of a conjugated system (phenyl ring and ethynyl (B1212043) ketone) and a strong electron-withdrawing group (-CF3) in this compound suggests its potential for use in optoelectronic materials. The introduction of trifluoromethyl groups into organic molecules is a known strategy to tune their electronic and optical properties. mdpi.com
In the field of non-linear optics (NLO), organic materials with electron-donating and electron-accepting groups linked by a π-conjugated system can exhibit significant third-order NLO properties. jhuapl.edu Chalcones, which are α,β-unsaturated ketones, containing trifluoromethylphenyl groups have been synthesized and shown to possess notable NLO characteristics. tandfonline.com For instance, (E)-1-(3,4-dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one has been studied for its third-order NLO properties. tandfonline.com The structural similarities suggest that this compound could also be a precursor for materials with interesting NLO behavior.
Furthermore, the ethynyl ketone moiety can be a component of fluorescent molecules. The electronic properties of the fluorophore can be fine-tuned by the substituents on the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group can influence the intramolecular charge transfer (ICT) characteristics of a molecule, which is a key mechanism in the design of fluorescent probes. nih.govmdpi.com By incorporating this compound into a larger molecular framework, it may be possible to develop novel fluorescent probes for various analytical and biomedical applications.
Table 2: Non-Linear Optical Properties of a Related Chalcone
| Compound | Property | Value | Reference |
| (E)-1-(3,4-dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | Non-linear absorption coefficient (β) | 5.11 cm/GW | tandfonline.com |
| Non-linear refractive index (n2) | -2.48 × 10⁻¹¹ esu | tandfonline.com |
Role in Catalyst Design and Ligand Synthesis
The propargyl and ethynyl ketone functionalities are versatile synthetic intermediates that can be transformed into a wide array of molecular structures, including those suitable for use as ligands in catalysis. nih.govmdpi.com The alkyne and ketone groups in this compound can undergo various chemical transformations, such as addition, cyclization, and condensation reactions, to generate heterocyclic compounds that can act as ligands for transition metals.
The trifluoromethylphenyl group plays a crucial role in this context by modulating the electronic properties of the resulting ligand. The strong electron-withdrawing nature of the -CF3 group can influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the metal complex. mdpi.com This electronic tuning is a powerful tool in the rational design of catalysts for specific organic transformations. For example, the enantioselective propargylation of ketones can be achieved using chiral catalysts, and the electronic nature of the ligands is critical for achieving high stereoselectivity. nih.govacs.org While not a direct ligand itself, this compound represents a valuable starting material for the synthesis of a new generation of fluorinated ligands with tailored electronic properties for applications in asymmetric catalysis and organometallic chemistry.
Future Directions and Emerging Research Avenues for Trifluoromethylphenyl Substituted Propynones
Integration with Flow Chemistry and High-Throughput Synthesis
The traditional batch-wise synthesis of complex organic molecules is often hampered by challenges related to scalability, safety, and reproducibility. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers a compelling alternative that addresses many of these limitations. purdue.edu Its integration with high-throughput experimentation (HTE) creates a powerful platform for the rapid discovery and optimization of novel chemical transformations. purdue.edu
For trifluoromethylphenyl-substituted propynones, this integrated approach could revolutionize their synthesis and derivatization. High-throughput screening platforms can explore a vast array of reaction conditions in a miniaturized format, consuming minimal reagents and time. purdue.edunih.gov For instance, the synthesis of a library of propynone analogs could be optimized by systematically varying catalysts, solvents, temperatures, and starting materials in a 384-well plate format. purdue.edu The outcomes of these reactions can be rapidly analyzed using techniques like desorption electrospray ionization mass spectrometry (DESI-MS), providing a wealth of data in minutes. purdue.edu
Once optimal conditions are identified, the synthesis can be seamlessly translated to a continuous flow process. purdue.edu This not only allows for efficient and scalable production but also enhances safety, particularly when dealing with energetic intermediates or exothermic reactions. The precise control over reaction parameters in a flow reactor can lead to improved yields and purities compared to batch synthesis.
Table 1: Illustrative High-Throughput Screening Parameters for Propynone Synthesis
| Parameter | Variables Explored | Number of Variations |
|---|---|---|
| Catalyst | Palladium(II) acetate, Copper(I) iodide, Gold(I) chloride | 3 |
| Solvent | Dioxane, Toluene, Acetonitrile, Dimethylformamide | 4 |
| Base | Triethylamine (B128534), Diisopropylethylamine, Potassium carbonate | 3 |
| Temperature (°C) | 25, 50, 75, 100 | 4 |
| Aryl Halide Substrate | 1-iodo-3-(trifluoromethyl)benzene, 1-bromo-3-(trifluoromethyl)benzene | 2 |
This table illustrates a hypothetical experimental design for the high-throughput optimization of a Sonogashira coupling reaction to form a trifluoromethylphenyl-substituted propynone.
The development of such platforms would accelerate the discovery of new propynone-based molecules for various applications, from pharmaceuticals to materials science. nih.govresearchgate.net
Chemoinformatics and Data-Driven Discovery in Propynone Chemistry
Chemoinformatics provides the tools to manage and analyze the vast amounts of data generated in modern chemical research, turning it into actionable knowledge. springernature.comifpenergiesnouvelles.com By applying machine learning and other computational techniques, it is possible to build predictive models for molecular properties, biological activity, and reaction outcomes. syngeneintl.comnih.gov This data-driven approach is becoming indispensable for accelerating the drug discovery process. springernature.com
In the context of trifluoromethylphenyl-substituted propynones, chemoinformatics can be leveraged in several ways. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of novel propynone derivatives. syngeneintl.com These models use molecular descriptors—numerical representations of a molecule's structure—to correlate chemical features with observed effects. This allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving time and resources. ifpenergiesnouvelles.comsyngeneintl.com
Furthermore, machine learning algorithms can be trained on reaction data from high-throughput experiments to predict the success or failure of a given reaction, or to optimize reaction conditions. nih.gov This can guide the design of more efficient synthetic routes and expand the accessible chemical space of propynone analogs. nih.gov Virtual screening campaigns, using docking simulations and pharmacophore modeling, can identify potential biological targets for these compounds, suggesting new therapeutic applications. syngeneintl.comnih.gov
Table 2: Key Molecular Descriptors for Chemoinformatic Analysis of Propynones
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| 2D Descriptors | Molecular Weight, LogP, Topological Polar Surface Area (TPSA) | Size, Lipophilicity, Polarity |
| 3D Descriptors | Molecular Shape, Steric Parameters, Dipole Moment | Spatial arrangement, Conformation |
| Electronic Descriptors | HOMO/LUMO energies, Partial Charges | Reactivity, Electrostatic interactions |
| Topological Descriptors | Connectivity Indices (e.g., Kier & Hall) | Molecular branching and complexity |
This table lists examples of molecular descriptors that could be calculated for a library of trifluoromethylphenyl-substituted propynones to build predictive QSAR/QSPR models.
Development of Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. chemistryjournals.netmonash.edu Adopting these principles is not only an environmental imperative but also offers economic advantages through reduced disposal costs and more efficient processes. chemistryjournals.net
For the synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one and related compounds, future research will increasingly focus on developing more sustainable methodologies. This includes exploring the use of greener solvents like water or bio-based alternatives in place of traditional volatile organic compounds. chemistryjournals.net Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly selective and environmentally benign approach that operates under mild conditions, generating less waste. chemistryjournals.net
Another key aspect is improving the atom economy of synthetic routes, which measures how efficiently reactant atoms are incorporated into the final product. monash.edu Catalytic methods are central to this goal, as they allow for transformations with minimal waste. monash.edu For example, developing catalytic systems that enable the direct C-H activation of trifluoromethylbenzene for coupling with a propynoyl source would be a significant advancement over traditional cross-coupling reactions that require pre-functionalized starting materials and generate stoichiometric byproducts. Research into microwave-assisted synthesis could also contribute by reducing reaction times and energy consumption. chemistryjournals.net
Exploration of Novel Reactivity Patterns and Catalytic Systems
The propynone functional group is a versatile building block in organic synthesis, capable of undergoing a wide range of transformations. The presence of the electron-withdrawing trifluoromethylphenyl group significantly modulates its reactivity, opening up avenues for novel chemical reactions.
Future research will likely focus on exploring this unique reactivity in greater detail. This could involve investigating new cycloaddition reactions, conjugate additions, and multicomponent reactions where the trifluoromethylphenyl-substituted propynone acts as a key synthon. The development of novel catalytic systems will be crucial for unlocking this potential. For example, new metal catalysts could enable previously inaccessible transformations or improve the selectivity of existing ones. azom.com Asymmetric catalysis, in particular, could be employed to synthesize enantiomerically pure propynone derivatives, which is often critical for biological applications.
The study of reaction mechanisms using both experimental and computational methods will be essential for understanding and controlling the reactivity of these compounds. Insights gained from these studies will guide the development of more efficient and selective synthetic methods and expand the utility of trifluoromethylphenyl-substituted propynones as intermediates for synthesizing complex molecules.
Table 3: Potential Catalytic Systems for Propynone Transformations
| Reaction Type | Potential Catalyst Class | Desired Outcome |
|---|---|---|
| Asymmetric Michael Addition | Chiral Lewis Acids, Organocatalysts | Enantioselective formation of β-substituted ketones |
| [3+2] Cycloaddition | Copper(I) or Ruthenium(II) complexes | Synthesis of highly substituted five-membered heterocycles |
| Hydrofunctionalization | Gold(I) or Platinum(II) catalysts | Regio- and stereoselective addition of nucleophiles to the alkyne |
| Reductive Coupling | Nickel or Iron complexes | Formation of novel C-C bonds via coupling with other electrophiles |
This table outlines potential areas of exploration for new catalytic reactions involving trifluoromethylphenyl-substituted propynones.
Q & A
Q. What are the optimal synthetic routes for 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one, and how can reaction conditions be tailored to improve yield?
Answer: The synthesis of this compound typically involves acylation or hydrolysis-reduction sequences. A scalable method involves hydrolyzing 2-(3-(trifluoromethyl)phenyl)acetonitrile to 2-(3-(trifluoromethyl)phenyl)acetic acid, followed by reaction with acetic anhydride and a catalyst (e.g., H₂SO₄) to form the ketone intermediate. Reductive amination with ethylamine and a borohydride agent can yield derivatives . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of trifluoromethyl groups.
- Catalyst use : Lewis acids like AlCl₃ improve electrophilic substitution at the phenyl ring.
- Purification : Column chromatography or recrystallization in ethanol ensures >95% purity. Yield improvements (up to 85%) are achieved by maintaining anhydrous conditions and controlled temperature (60–80°C) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?
Answer:
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) causes significant deshielding. Key peaks include:
- FT-IR : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 216, with fragments at m/z 173 (loss of CO) and 145 (loss of CF₃) .
- X-ray Crystallography : SHELX refinement reveals planar geometry at the carbonyl and dihedral angles between phenyl and propargyl moieties (~15°). Hydrogen bonding interactions (C=O···H-C) stabilize the crystal lattice .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in nucleophilic addition reactions?
Answer: The electron-withdrawing CF₃ group significantly polarizes the carbonyl, enhancing electrophilicity and facilitating nucleophilic attack. Key effects include:
- Reduced LUMO energy : Computational studies (DFT) show a LUMO of −2.8 eV, favoring nucleophilic additions (e.g., Grignard reagents).
- Regioselectivity : Attack occurs preferentially at the β-position of the propargyl system due to conjugation with the carbonyl.
- Steric effects : The bulky CF₃ group hinders ortho-substitution, directing reactions to the para position on the phenyl ring. Comparative studies with non-fluorinated analogs show 3x faster reaction rates .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets like amyloid-β or urease?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding affinities to amyloid-β (ΔG ≈ −8.2 kcal/mol) via hydrophobic interactions with CF₃ and π-stacking with aromatic residues.
- DFT Calculations : Reveal charge transfer mechanisms between the carbonyl group and metal ions in urease’s active site.
- MD Simulations : Demonstrate stability of the compound in lipid bilayers, supporting its potential as a neuroactive agent .
Q. Can this compound serve as a precursor in the synthesis of neuroactive agents, and what experimental evidence supports this?
Answer: Yes. The compound is a key intermediate in fenfluramine synthesis (a serotonin-releasing agent). Steps include:
- Reductive amination : Reacting with ethylamine and NaBH₄ to form the secondary amine.
- In vitro assays : Derivatives show IC₅₀ values of 12 µM against amyloid-β aggregation, linked to neuroprotective effects in Alzheimer’s models .
- Comparative studies : Analogues lacking the CF₃ group exhibit 50% lower activity, highlighting its role in enhancing blood-brain barrier permeability .
Q. What strategies resolve contradictory data in crystallographic studies of this compound, particularly regarding hydrogen bonding or molecular packing?
Answer:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7 Å) to resolve ambiguities in electron density maps.
- Graph-set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) to identify packing inconsistencies.
- Twinned refinement : SHELXL’s TWIN command corrects for pseudo-merohedral twinning, common in polar space groups .
Methodological Note:
For reproducibility, ensure synthetic steps are conducted under inert atmospheres (N₂/Ar) and characterized using triplicate measurements. Computational studies should include solvent effects (e.g., PCM model) and benchmark against experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
